![molecular formula C13H20N2O6S2 B2664067 3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid CAS No. 881936-42-1](/img/structure/B2664067.png)
3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-methylphenyl)propanoic acid involves several methods. One common approach utilizes phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2 , which is subsequently hydrolyzed to yield the desired product . The reaction sequence is as follows:
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl group (C6H5-) attached to a central boron atom (B). Two hydroxyl groups (OH) are also linked to the boron atom. The planar geometry of the molecule exhibits idealized C2V molecular symmetry .
Chemical Reactions Analysis
One notable transformation involving 2-(4-methylphenyl)propanoic acid is its catalytic protodeboronation. This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation . The resulting product can be applied in various synthetic contexts.
Orientations Futures
Propriétés
IUPAC Name |
3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S2/c1-9-5-6-11(23(20,21)14-8-7-12(16)17)10(2)13(9)15(3)22(4,18)19/h5-6,14H,7-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDKHZMXOTZCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)O)C)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

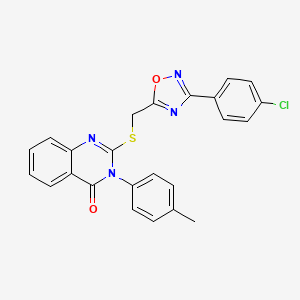
![6-Hexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

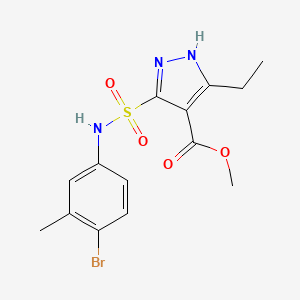
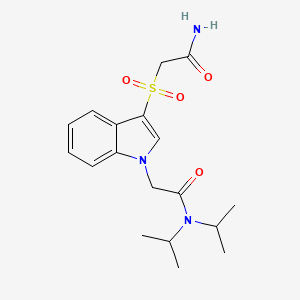
![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B2663995.png)
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2663996.png)
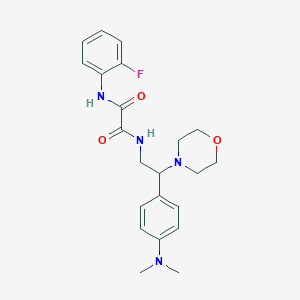
![(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2663998.png)


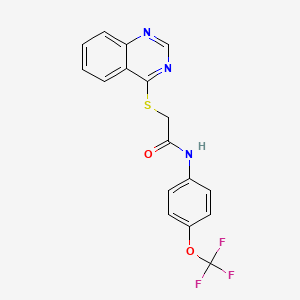

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664005.png)